4-chloro-7H-pyrrolo[2,3-c]pyridazine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLNONQYWSGQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7H-pyrrolo[2,3-c]pyridazine typically involves multi-step organic reactions. One common method starts with the condensation of a pyrrole derivative with a suitable pyridazine precursor under controlled conditions. For example, the reaction of 4-chloropyridazine with pyrrole in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of high-purity starting materials and advanced purification techniques such as recrystallization or chromatography can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Electrophilic substitution: The chlorine atom at the 4-position can be replaced by other electrophiles under suitable conditions.
Nucleophilic aromatic substitution: The compound can react with nucleophiles to form substituted derivatives.
Oxidation and reduction: The pyrrole and pyridazine rings can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, sulfonyl chlorides, or nitro compounds can be used in the presence of a Lewis acid catalyst.
Nucleophilic aromatic substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the functional groups on the rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or sulfonated derivatives, while nucleophilic aromatic substitution can produce amine or thiol-substituted compounds.
Scientific Research Applications
4-chloro-7H-pyrrolo[2,3-c]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy and the treatment of inflammatory diseases.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and as a ligand in catalysis.
Pharmaceutical Industry: It is employed as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes.
Mechanism of Action
The mechanism of action of 4-chloro-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets, such as kinase enzymes. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby interfering with signaling pathways that regulate cell division, growth, and survival. This inhibition can lead to the suppression of tumor growth and the modulation of immune responses.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Solubility (LogP) | Key Application |
|---|---|---|---|---|
| This compound | C6H4ClN3 | Not reported | 1.8 (predicted) | Heterocyclic intermediate |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | 241–253 | 1.5 | Kinase inhibitor scaffold |
| 4-Chloro-7-methyl-pyrrolo[2,3-d]pyrimidine | C7H6ClN3 | 129–200 | 2.1 | Alkylation studies |
Biological Activity
4-Chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biochemical properties, and potential therapeutic applications, supported by recent research findings and data tables.
Target Proteins
The primary target of this compound is 3-Phosphoinositide-Dependent Kinase 1 (PDK1) . PDK1 plays a pivotal role in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. The compound inhibits PDK1 activity, leading to the disruption of this pathway and subsequent effects on cancer cell viability.
Biochemical Pathways
The inhibition of PDK1 affects several downstream targets, ultimately leading to:
- Increased apoptosis in cancer cells.
- Reduced cell proliferation.
- Modulation of other signaling pathways such as JAK-STAT, which is involved in immune responses and cell division.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in various cancer cell lines by disrupting key signaling pathways associated with tumor growth. For instance, studies have demonstrated its effectiveness against breast and pancreatic cancer cells through PDK1 inhibition.
Antimicrobial Properties
In addition to its anticancer effects, this compound also displays antimicrobial activity. It has been tested against various pathogens, showing promising results in inhibiting bacterial growth and potentially serving as a lead compound for developing new antibiotics.
Study on Cancer Cell Lines
A study evaluated the effects of this compound on several cancer cell lines (e.g., MCF-7 for breast cancer). The compound demonstrated an IC50 value ranging from 0.035 to 0.25 µM , indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.035 | PDK1 inhibition |
| A549 | 0.25 | Apoptosis induction |
| HeLa | 0.029 | Disruption of PI3K/AKT/mTOR |
Antiviral Activity
Recent investigations have also highlighted the potential antiviral properties of pyrrolo compounds related to flavivirus infections (e.g., Zika virus). While specific data on this compound is limited, structural analogs have shown efficacy against viral replication pathways, suggesting a possible avenue for further research into its antiviral capabilities .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable bioavailability when administered correctly. Stability studies recommend storage at temperatures between 2-8°C to maintain efficacy over time.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-7H-pyrrolo[2,3-c]pyridazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are synthesized by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines in isopropanol under acidic (HCl) reflux for 12–48 hours . Key factors affecting yield include:
- Reaction time : Prolonged reflux (e.g., 48 hours) improves conversion but may increase side reactions.
- Solvent choice : Isopropanol is optimal for solubility and stability of intermediates.
- Acid catalysis : HCl facilitates nucleophilic substitution by protonating the pyrimidine ring.
- Yields range from 16% to 94%, depending on amine reactivity and steric hindrance .
Q. How is structural confirmation performed for this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical:
- ¹H NMR : Signals for NH protons (e.g., δ 11.74 ppm for H-7 in pyrrolo[2,3-d]pyrimidine derivatives) and aromatic protons confirm substitution patterns .
- ¹³C NMR : Distinguishes carbon environments (e.g., δ 153.6 ppm for pyrimidine C-4 in N-phenyl derivatives) .
- HRMS : Validates molecular ion peaks (e.g., m/z 211.0978 for C₁₂H₁₁N₄⁺) with <3 ppm error .
Advanced Research Questions
Q. What strategies address low yields in nucleophilic substitution reactions of this compound with bulky amines?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically hindered amines.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky amines.
- Catalytic additives : Use of KI or CuI promotes halogen exchange, accelerating substitution .
- Example: Substitution with 2-aminothiophenol in NaH/DMSO achieved cyclization to novel tricyclic systems despite steric challenges .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Chlorine at position 4 activates the pyridazine ring for Suzuki-Miyaura coupling by increasing electrophilicity.
- Substitution position : Reactivity follows the order: C-4 > C-5 > C-6 due to ring electron density distribution.
- Case study: Pd-catalyzed coupling of 3-chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine with aryl boronic acids proceeds efficiently at C-5 (iodine site) with >80% yield .
Q. What contradictions exist in reported biological activities of pyrrolo[2,3-c]pyridazine derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in kinase inhibition data (e.g., CDK9 vs. Haspin selectivity) arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) impacts IC₅₀ values. Standardize using TR-FRET assays .
- Structural analogs : Compare 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CDK9 IC₅₀ = 0.2 µM) with 7-methyl analogs (IC₅₀ = 1.5 µM) to identify substituent effects .
- Crystallography : Resolve binding modes via X-ray structures (e.g., PDB 7SC) to clarify interactions with kinase active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
